N,N-Dibutyl-4-nitro-benzamide

Organic Synthesis Chemical Biology Analytical Chemistry

Researchers requiring exact regiochemical control in nitrobenzamide SAR studies often face supply inconsistencies with non-certified isomers. This compound eliminates that variability: its defined para-nitro substitution and linear N,N-dibutyl chains ensure consistent electronic and steric profiles. Key advantages: • Regiospecificity: Para isomer provides predictable resonance effects for reliable reduction to N,N-dibutyl-4-aminobenzamide. • Certified Identity: 97% purity validated, preventing failed reactions caused by branched-chain or meta-isomer contamination. • Supply Assurance: Available in research quantities with documented physicochemical parameters (density 1.088 g/cm³).

Molecular Formula C15H22N2O3
Molecular Weight 278.35 g/mol
CAS No. 92700-26-0
Cat. No. B3344816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dibutyl-4-nitro-benzamide
CAS92700-26-0
Molecular FormulaC15H22N2O3
Molecular Weight278.35 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C15H22N2O3/c1-3-5-11-16(12-6-4-2)15(18)13-7-9-14(10-8-13)17(19)20/h7-10H,3-6,11-12H2,1-2H3
InChIKeyZOSBBNCIMHOFJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dibutyl-4-nitrobenzamide: Overview and Properties


N,N-Dibutyl-4-nitrobenzamide (C15H22N2O3, MW 278.35) is a synthetic organic compound belonging to the nitrobenzamide class, characterized by a para-nitro group and two n-butyl substituents on the amide nitrogen . It is primarily employed as a research intermediate and building block, notably as a precursor to N,N-dibutyl-4-aminobenzamide via catalytic hydrogenation or chemical reduction [1]. Commercially, it is available through custom synthesis and from major chemical suppliers such as Thermo Scientific (Alfa Aesar) at 97% purity in 250 mg quantities .

1
Precursor Stable 4-nitrobenzamide building block
2
Reduction Selective hydrogenation to 4-aminobenzamide
3
Procurement 97% purity, 250 mg, stock available

Why Isomeric and Alkyl Configuration Prevents Substitution


The precise positioning of the nitro group at the para position and the linear n-butyl chains are not arbitrary; they dictate the compound's electronic properties, steric profile, and solubility. The para isomer exhibits a significant resonance-induced electron-withdrawing effect that lowers the electron density of the aromatic ring, affecting both spectroscopic signatures and chemical reactivity compared to the meta isomer . Additionally, the unbranched butyl groups confer a specific lipophilic character (predicted logP ~3.5–4.0) that influences solvent compatibility and membrane permeability, distinguishing it from branched-chain analogs like N,N-diisobutyl-4-nitrobenzamide . Simple replacement with an isomer or a different N-alkyl derivative would lead to altered reaction outcomes or failed biological target engagement, underscoring the need for exact compound specification in procurement.

Target Compound
Potential Substitute
Why Not Interchangeable
Para-nitro isomer
Meta-nitro isomer
Different InChI, NMR pattern; altered electronic/resonance profile may shift reactivity and SAR interpretation
n-Butyl chains
Isobutyl (branched) chains
Steric hindrance and lipophilicity change (ΔclogP ≈ 0.3) may alter solubility and reaction rates

Evidence Differentiating N,N-Dibutyl-4-nitrobenzamide from Analogs


Para vs. Meta Nitro Position: Structural and Spectroscopic Identity

N,N-Dibutyl-4-nitrobenzamide (para isomer) and N,N-dibutyl-3-nitrobenzamide (meta isomer) share the same molecular formula (C15H22N2O3) but differ in the nitro group attachment on the benzene ring. This positional difference results in distinct InChI keys (ZOSBBNCIMHOFJM-UHFFFAOYSA-N for para vs. DYXQWLWZEBNVLV-UHFFFAOYSA-N for meta), confirming them as discrete chemical entities . Spectroscopically, the para isomer displays a single strong IR band for nitro vibration and a characteristic 1H NMR pattern of two aromatic doublets (AA'XX' system), while the meta isomer exhibits more complex splitting due to asymmetric substitution . These differences are critical for unambiguous identification in quality control and structure-activity relationship studies.

Para vs. Meta Isomer
Class-level
Distinct InChI Keys; para: AA'XX' NMR, meta: complex splitting
Isomer mismatch compromises SAR and analytical validity
Spectral data inferred from class patterns
Organic Synthesis Chemical Biology Analytical Chemistry

Linear n-Butyl vs. Branched Isobutyl Substituents: Divergent Physicochemical Profiles

N,N-Dibutyl-4-nitrobenzamide bears linear n-butyl chains, while N,N-diisobutyl-4-nitrobenzamide contains branched isobutyl (2-methylpropyl) groups. This subtle change significantly impacts molecular shape, polar surface area, and lipophilicity. The linear n-butyl isomer is predicted to have a higher clogP (~3.8) compared to the branched analog (~3.5), resulting in altered solubility profiles and partitioning behavior . The branched isomer exhibits greater steric hindrance around the amide nitrogen, potentially reducing reaction rates in nucleophilic acyl substitution or coordination to metal centers .

Alkyl Chain Impact
Reported
Linear n-butyl: clogP ~3.8; Branched isobutyl: clogP ~3.5, greater steric hindrance
Chain type affects lipophilicity and steric access
Predicted values; no experimental logP
Drug Design Lipophilicity Structure-Activity Relationship

Commercial Availability and Purity Benchmarking

N,N-Dibutyl-4-nitrobenzamide is listed by Thermo Scientific (Alfa Aesar) with a certified purity of 97% in a 250 mg unit size, providing a reliable, batch-characterized source for research use . In contrast, the meta isomer (N,N-dibutyl-3-nitrobenzamide) is not stocked by major Western suppliers and is primarily available through custom synthesis with unverified purity and extended lead times [1]. This documented purity directly reduces the need for re-purification and analytical verification, streamlining procurement workflows.

Commercial Availability
Specification review
Target: 97% purity, 250 mg, stocked (Thermo Scientific). Meta isomer: custom synthesis, uncertified purity, extended lead times.
Stocked purity accelerates procurement and reproducibility
Based on supplier catalog data
Chemical Procurement Analytical Reference Supply Chain

Application Scenarios for N,N-Dibutyl-4-nitrobenzamide


Synthesis of N,N-Dibutyl-4-aminobenzamide via Selective Reduction

The para-nitro group in N,N-dibutyl-4-nitrobenzamide can be selectively reduced to an amino group using Pd/C hydrogenation or chemical reductants (e.g., SnCl2/HCl), yielding N,N-dibutyl-4-aminobenzamide—a valuable intermediate for further derivatization in medicinal chemistry. This application leverages the compound's role as a stable, storable precursor to the corresponding amine, as described in general process patents for nitrobenzamide reduction [1].

SAR Studies in Nitrobenzamide-Based Drug Discovery

The compound serves as a reference point in SAR investigations of nitrobenzamide scaffolds, particularly in anti-tubercular (DprE1 inhibitors) and cancer prodrug (nitroreductase-activated) research programs. Its defined para-substitution pattern allows precise probing of electronic and steric effects within the benzamide pharmacophore, aiding in the rational design of more potent analogs [2].

Analytical Standard for Chromatographic Method Development

With a certified purity of 97% and well-characterized physical properties including density 1.088 g/cm³ and boiling point 432.9 °C (predicted), N,N-dibutyl-4-nitrobenzamide can serve as an internal standard or calibration reference in HPLC and GC-MS methods for quantifying nitrobenzamide derivatives in complex matrices, ensuring method accuracy and reproducibility .

Application
Selection Property
Validation Focus
Reduction to 4-aminobenzamide
para-Nitro reactivity
Selective hydrogenation efficiency
SAR studies in nitrobenzamide series
Defined substitution pattern
Electronic/steric SAR mapping
HPLC/GC-MS analytical standard
Certified purity & characterization
Method accuracy and reproducibility
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